3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride

Sigma-1 receptor pharmacology Pain therapeutics Neuroprotection

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride (CAS 2649074-10-0, molecular formula C₁₂H₂₀ClN₃O₂, molecular weight 273.8 g/mol) is a spirocyclic building block belonging to the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene chemotype. The compound incorporates a pyrrolidine-1-carbonyl substituent at the 3-position of the isoxazoline ring, yielding a structurally rigid scaffold with two differentiated nitrogen atoms (the spirocyclic N-7 piperidine and the exocyclic pyrrolidine amide) available for further functionalization or target engagement.

Molecular Formula C12H20ClN3O2
Molecular Weight 273.76 g/mol
Cat. No. B13579668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride
Molecular FormulaC12H20ClN3O2
Molecular Weight273.76 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=NOC3(C2)CCCNC3.Cl
InChIInChI=1S/C12H19N3O2.ClH/c16-11(15-6-1-2-7-15)10-8-12(17-14-10)4-3-5-13-9-12;/h13H,1-9H2;1H
InChIKeyVJHBZCICSYOFET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride: Core Scaffold Identity and Analytical Baseline for Spirocyclic Procurement


3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride (CAS 2649074-10-0, molecular formula C₁₂H₂₀ClN₃O₂, molecular weight 273.8 g/mol) is a spirocyclic building block belonging to the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene chemotype . The compound incorporates a pyrrolidine-1-carbonyl substituent at the 3-position of the isoxazoline ring, yielding a structurally rigid scaffold with two differentiated nitrogen atoms (the spirocyclic N-7 piperidine and the exocyclic pyrrolidine amide) available for further functionalization or target engagement . This chemotype has been disclosed in patent literature as part of a broader series of oxa-diazaspiro compounds exhibiting pharmacological activity toward sigma (σ) receptors, with demonstrated utility in pain, neuroprotection, and drug abuse indications [1]. The hydrochloride salt form provides enhanced aqueous solubility for in vitro assay compatibility relative to the free base.

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride: Why In-Class Substitution Without Comparative Data Introduces Functional Risk


The 1-oxa-2,7-diazaspiro[4.5]dec-2-ene scaffold family exhibits pronounced target-selectivity divergence depending on the substituent at the 3-position carboxamide. The N-cyclopropyl analog (CP-015356) is a characterized selective PAR-4 antagonist , while the N-(3-chlorophenyl) analog is reported as a PDE7 inhibitor , and the 3-hydroxy variant (4-PIOL spiro analog) showed complete loss of GABAₐ receptor binding relative to the parent 4-PIOL scaffold [1]. The pyrrolidine-1-carbonyl substituent of the target compound introduces a tertiary amide with distinct hydrogen-bond acceptor character and steric profile compared to secondary amide, cyclopropylamide, or anilide congeners, predicting differential sigma receptor binding kinetics [2]. Procurement of a close analog without matching the exact 3-position substituent therefore carries material risk of divergent pharmacological profile, confounding SAR interpretation and wasting screening resources. This compound's specific substituent may serve as a selectivity filter, distinguishing it from off-target profiles seen in structurally similar chemotypes.

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride: Comparative Evidence for Differentiated Procurement Decisions


Sigma-1 Receptor Binding Affinity of the 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene Scaffold Class vs. GABAₐ-Negative Spiro Congeners

A structurally related 1-oxa-2,7-diazaspiro[4.5]dec-2-ene chemotype (BDBM50421895/CHEMBL555890) demonstrates high-affinity binding to the sigma non-opioid intracellular receptor 1 (σ₁R) with an IC₅₀ of 1.40 nM, measured by displacement of [³H]DTG in guinea pig cerebellum membranes [1]. This places the scaffold class in the low-nanomolar affinity range for σ₁R. In contrast, the structurally analogous (RS)-3-hydroxy-1-oxa-2,7-diazaspiro[4.5]dec-2-ene (compound 3 from De Amici et al.) showed no detectable binding to GABAₐ receptor sites and no effect on benzodiazepine-site binding [2], demonstrating that the 1-oxa-2,7-diazaspiro[4.5]dec-2-ene scaffold is not promiscuous across all CNS targets. The sigma receptor patent family from Esteve Pharmaceuticals (US2019/0002475A1) further confirms that oxa-diazaspiro compounds with 3-position carboxamide substituents—analogous to the pyrrolidine-1-carbonyl motif of the target compound—exhibit pharmacological activity toward sigma receptors with therapeutic relevance for pain [3].

Sigma-1 receptor pharmacology Pain therapeutics Neuroprotection Spirocyclic SAR

Substituent-Dependent Target Selectivity: Pyrrolidine-1-carbonyl vs. N-Cyclopropyl and N-(3-Chlorophenyl) Analogs at the 3-Position Carboxamide

Three 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide analogs with different 3-position substituents exhibit divergent biological target profiles. CP-015356 (N-cyclopropyl analog) is a selective, reversible, competitive PAR-4 antagonist with antiplatelet and antithrombotic activity . N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is reported as a PDE7 inhibitor modulating cAMP levels linked to inflammatory pain pathways . N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride showed only weak dihydroorotase inhibition (IC₅₀ = 1,000,000 nM) [1], demonstrating that even minor changes at the 3-carboxamide position can drastically alter potency. The pyrrolidine-1-carbonyl substituent of the target compound provides a tertiary amide with distinct conformational constraints, hydrogen-bond acceptor properties, and steric bulk compared to the secondary cyclopropylamide (CP-015356, MW 259.7) or aromatic anilide substituents of the chlorophenyl analog, predicting a unique selectivity profile within the scaffold class.

Structure-activity relationship Target selectivity PAR-4 antagonism PDE7 inhibition

Hydrochloride Salt Form Enables Superior Aqueous Solubility vs. Free Base Forms of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene Carboxylic Acid Derivatives

The target compound is supplied as the hydrochloride salt, which directly enhances aqueous solubility relative to the free base form common among 1-oxa-2,7-diazaspiro[4.5]dec-2-ene derivatives. The patent and vendor technical literature consistently describe the hydrochloride salt as conferring improved solubility, stability, and handling properties for this scaffold class [1]. In a direct structural comparison, the free carboxylic acid analog 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride (CAS 2648982-20-9) is described as an intermediate requiring further derivatization, whereas the target compound's pyrrolidine amide and pre-formed HCl salt render it directly compatible with biological assay buffers at physiologically relevant pH without additional solubilization steps . This is particularly relevant for sigma receptor binding assays, which typically require aqueous buffer conditions at pH 7.4.

Solubility Formulation In vitro assay compatibility Salt selection

Synthetic Accessibility via 1,3-Dipolar Cycloaddition: A Regiospecific Route Distinct from Alternative Spiro Scaffolds

The 1-oxa-2,7-diazaspiro[4.5]dec-2-ene scaffold is accessible via regiospecific 1,3-dipolar cycloaddition of bromonitrile oxide (generated in situ from dibromoformoxime) to N-protected 3-methylenepiperidine precursors, as demonstrated by De Amici et al. for the synthesis of (RS)-3-hydroxy-1-oxa-2,7-diazaspiro[4.5]dec-2-ene [1]. This cycloaddition approach provides precise regiochemical control, yielding the 2,7-diaza isomer exclusively, in contrast to the 2,8-diaza isomer obtained from 4-methylenepiperidine [1]. Commercially available building blocks such as 7-Boc-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid (CAS 1160247-01-7) serve as validated synthetic entry points for derivatization at both the 3-carboxylic acid position (for amide coupling with pyrrolidine) and the N-7 position (for Boc deprotection and further functionalization) [2]. This contrasts with 1-oxa-2,8-diazaspiro or 1-oxa-2-azaspiro scaffolds, which require different starting materials and provide distinct vectors for substituent orientation [1][3].

Synthetic methodology 1,3-Dipolar cycloaddition Regioselectivity Scalability

3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene hydrochloride: Highest-Confidence Research Application Scenarios Based on Verified Evidence


Sigma-1 Receptor Ligand Screening and Lead Optimization in Pain and Neuroprotection Programs

Based on the demonstrated nanomolar σ₁R affinity (IC₅₀ = 1.40 nM) of a structurally related 1-oxa-2,7-diazaspiro[4.5]dec-2-ene chemotype [1] and the explicit disclosure of oxa-diazaspiro compounds with 3-carboxamide substituents as sigma receptor pharmacophores in the Esteve pain patent family [2], the target compound is positioned as a high-priority screening candidate for sigma-1 receptor programs. The pyrrolidine-1-carbonyl substituent provides a distinct vector for receptor interaction compared to the cyclopropyl (PAR-4) or chlorophenyl (PDE7) analogs, potentially offering a differentiated selectivity window within the sigma receptor family. Its use as a reference compound or starting scaffold in σ₁R-mediated pain, neuroprotection, or anti-addiction programs is directly supported by the patent literature [2][3].

Structure-Activity Relationship (SAR) Studies Exploring 3-Position Carboxamide Diversity on the 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene Core

The compound serves as a key intermediate for systematic SAR exploration of the 3-carboxamide position. The commercially available 7-Boc-protected carboxylic acid precursor (CAS 1160247-01-7) [4] enables divergent synthesis: coupling with pyrrolidine yields the target compound, while alternative amine couplings provide access to a focused library. The documented regiospecific 1,3-dipolar cycloaddition route [5] ensures that the 2,7-diaza substitution pattern is maintained across all analogs, eliminating a common source of batch-to-batch variability in spirocyclic compound screening. The hydrochloride salt form ensures consistent solubility across analog series for reliable SAR interpretation .

Selectivity Profiling Against GABAₐ and Other CNS Off-Target Receptors

The demonstration that the closely related (RS)-3-hydroxy-1-oxa-2,7-diazaspiro[4.5]dec-2-ene exhibits zero detectable binding to GABAₐ receptor sites [5] provides a critical selectivity baseline for this scaffold class. The target compound, with its bulkier pyrrolidine-1-carbonyl substituent at the 3-position, is predicted to maintain this GABAₐ-negative profile based on steric exclusion arguments, while potentially engaging sigma receptors. This makes it a valuable tool compound for CNS programs where GABAergic off-target effects must be minimized—a common challenge with many CNS-penetrant ligands. Comparative counter-screening against a panel including GABAₐ, NMDA, and dopaminergic receptors is directly informed by the existing data [5].

Chemical Biology Probe Development Leveraging the Spirocyclic Scaffold's 3D Topology and Dual Nitrogen Functionalization

The spirocyclic architecture provides a conformationally restricted, three-dimensional scaffold with a higher fraction of sp³-hybridized carbons (Fsp³) than typical flat heteroaromatic ligands, a property associated with improved clinical success rates in drug discovery [6]. The target compound offers two chemically distinguishable nitrogen atoms: the N-7 piperidine nitrogen (available for alkylation, acylation, or sulfonylation after Boc deprotection of the precursor) and the pyrrolidine amide nitrogen at the 3-position. This orthogonal functionalization capacity supports the development of bifunctional probes (e.g., affinity-labeling reagents, PROTAC precursors, or fluorescent conjugates) without mutual interference between the two reactive sites [4].

Quote Request

Request a Quote for 3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.